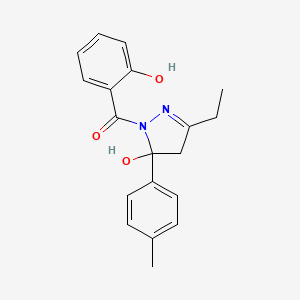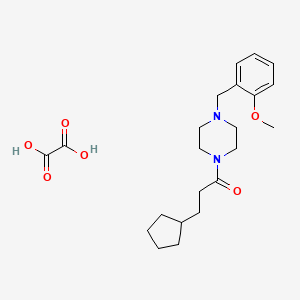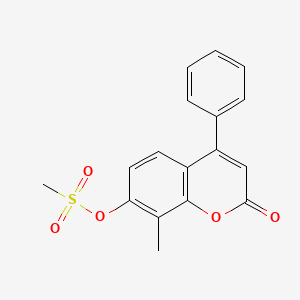
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine, also known as CMTM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMTM is a thiazole derivative that has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. In
科学的研究の応用
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have antitumor effects in various cancer cell lines, including lung cancer, breast cancer, and liver cancer.
作用機序
The exact mechanism of action of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine is not yet fully understood. However, it has been suggested that 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine may also modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in the serum and tissues of animals with inflammation. Additionally, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to reduce pain behavior in animal models of pain. In cancer models, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis.
実験室実験の利点と制限
One advantage of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine is its broad range of pharmacological activities, which makes it a promising candidate for the development of new drugs. Additionally, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to exhibit low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine is its relatively low solubility in water, which may make it difficult to administer in certain formulations.
将来の方向性
Future research on 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine in humans. Finally, future studies should explore the potential of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine as a therapeutic agent for various inflammatory and cancer-related diseases.
合成法
The synthesis of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 4-chlorobenzenethiol with 4-methylacetophenone in the presence of ammonium acetate and acetic anhydride, followed by the reaction of the resulting intermediate with 4-methylphenylamine. The final product is obtained after purification through recrystallization.
特性
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-9-15(10-4-11)19-17-20-16(12(2)21-17)13-5-7-14(18)8-6-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHQHCDIIGGLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)

![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)

![1-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5209606.png)

![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)
![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)

![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)
![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)
![2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)